Loline, 5,6-dehydro-N-acetyl-
Description
Historical Perspectives on Loline (B1675033) Alkaloid Discovery and Early Structural Elucidation
The journey of loline alkaloid discovery began in 1892 with the isolation of a compound from the grass Lolium temulentum, initially named temuline and later identified as norloline. wikipedia.orguky.edu However, it was Russian scientists in the 1950s and 1960s who established the name "loline" and identified the characteristic 2,7-ether bridge in its molecular structure. wikipedia.org For a considerable time, the origin of these alkaloids—whether from the host plant or the symbiotic fungus—was a subject of debate. researchgate.net This was resolved when researchers demonstrated that the fungal endophyte Neotyphodium uncinatum could produce lolines in a defined culture medium. uky.eduresearchgate.net Early structural work in the 1970s led to the isolation and characterization of several loline derivatives, including N-acetylloline (lolinine), N-formylloline, and N-acetylnorloline from various Lolium species. uky.edu
Classification of Loline Alkaloids within the Broader Pyrrolizidine (B1209537) Alkaloid Family
Loline alkaloids belong to the larger family of pyrrolizidine alkaloids (PAs), a diverse group of compounds synthesized by numerous plant species and some microorganisms. scielo.org.mxmdpi.com However, lolines possess distinct structural features that set them apart. While many plant-derived PAs have an unsaturated bond between carbons 1 and 2 in the pyrrolizidine ring, which contributes to their hepatotoxicity, the pyrrolizidine rings of loline alkaloids are saturated. oregonstate.edu Furthermore, the presence of the C2-C7 ether bridge is a hallmark of the loline subclass. nih.govoregonstate.edu
Based on the necine base and its combination with necic acid, pyrrolizidine alkaloids can be classified into several types, including senecionine, lycopsamine, and loline types. scielo.org.mx The loline type is produced by plants such as Lolium cuneatum and species of the genus Adenocarpus, as well as by endophytic fungi. scielo.org.mx The biosynthesis of lolines is also fundamentally different from that of plant PAs, originating from the amino acids L-proline and L-homoserine rather than polyamines. wikipedia.org
The major classes of alkaloids produced by Epichloë endophytes include:
Ergot alkaloids
Indole-diterpenoid alkaloids
Loline alkaloids
Pyrrolopyrazine alkaloids mdpi.comgrasslanz.com
Distinctive Features and Initial Isolation of 5,6-Dehydro-N-acetyl-Loline
Among the various loline alkaloids, 5,6-dehydro-N-acetyl-loline is a notable derivative. It was first characterized from the endophyte-infected grass Festuca argentina. nih.gov In this study, researchers isolated and identified five loline-type alkaloids: lolinine (N-acetylloline), N-formylloline, loline, N-methylloline, and the then-new compound, 5,6-dehydro-N-acetyl-loline. nih.gov A key structural feature of this compound is the presence of a double bond between carbons 5 and 6 of the pyrrolizidine ring system, in addition to the N-acetyl group. nih.govcalis.edu.cn The stereochemistry of loline alkaloids is crucial for their biological activity, and while the specific significance for 5,6-dehydro-N-acetyl-loline requires further study, the three-dimensional arrangement of atoms is known to influence interactions with biological targets. ontosight.aiontosight.ai
The isolation of 5,6-dehydro-N-acetyl-loline expanded the known diversity of this alkaloid subclass and highlighted the chemical variations that can occur within the basic loline framework. nih.govcalis.edu.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-[(1R,3S,7S,8S)-2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h3-4,7-10H,5H2,1-2H3/t7-,8+,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZPZYGWKYFABR-SGIHWFKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1C2CN3C1C(O2)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1[C@H]2CN3[C@@H]1[C@@H](O2)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173044 | |
| Record name | Loline, 5,6-dehydro-N-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194205-01-1 | |
| Record name | Loline, 5,6-dehydro-N-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194205011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loline, 5,6-dehydro-N-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Systems and Symbiotic Associations As Sources of 5,6 Dehydro N Acetyl Loline
Fungal Endophyte Symbioses: A Primary Production System
The synthesis of loline (B1675033) alkaloids is a hallmark of a mutualistic relationship between fungal endophytes and various species of cool-season grasses. nih.govmdpi.com The fungus resides within the plant tissues, growing between the plant cells without causing disease, and in return for nutrients and shelter, produces a range of bioactive alkaloids. mdpi.comzobodat.at These compounds, including N-acetylloline, provide the host grass with protection against insect herbivores. nih.govmdpi.com The presence and concentration of these alkaloids are dependent on both the fungal species and strain, as well as the host grass species. researchgate.netscispace.com
The fungal partners responsible for producing loline alkaloids belong to the genus Epichloë and its asexual anamorphs, classified under the genus Neotyphodium. researchgate.netresearchgate.net These fungi are members of the Clavicipitaceae family and are transmitted from one generation of the host grass to the next via the seeds. zobodat.at
Research has identified several species within these genera capable of synthesizing lolines. nih.gov For instance, Neotyphodium uncinatum is a well-documented producer of loline alkaloids. researchgate.netzobodat.at Similarly, various strains of Neotyphodium coenophialum, the endophyte commonly found in tall fescue, are also known producers. researchgate.netscispace.comresearchgate.net The genetic basis for loline production resides within the fungus, specifically in gene clusters designated as LOL genes. nih.govuky.edu The expression of these genes is essential for the biosynthetic pathway that leads to the formation of the core loline structure and its subsequent chemical variations. nih.govuky.eduplos.org
The symbiotic relationships that yield loline alkaloids are predominantly found in cool-season grasses, particularly within the genera Lolium (ryegrasses) and Festuca (fescues). researchgate.netresearchgate.netnih.gov These grasses are agriculturally significant as forage and turf. nih.govresearchgate.net
The most studied associations include:
Tall Fescue (Festuca arundinacea or Lolium arundinaceum) : This grass often hosts Neotyphodium coenophialum (also known as Epichloë coenophiala), a symbiosis famous for producing a variety of alkaloids, including lolines. researchgate.netscispace.comresearchgate.net
Meadow Fescue (Festuca pratensis or Lolium pratense) : This species commonly forms a symbiotic relationship with Neotyphodium uncinatum (Epichloë uncinata), which can lead to very high concentrations of loline alkaloids. researchgate.netzobodat.atresearchgate.net
Perennial Ryegrass (Lolium perenne) : While less commonly associated with high loline concentrations, certain artificial inoculations of perennial ryegrass with specific endophyte strains can result in loline production. researchgate.netscispace.complos.org
The specific type and quantity of loline alkaloids produced are highly dependent on the precise genetic pairing of the host and the endophyte. nih.govresearchgate.netscispace.com Even within the same fungal species, different strains can yield vastly different alkaloid profiles when hosted by the same plant cultivar. researchgate.net N-acetylloline (NAL) is frequently found alongside other derivatives such as N-formylloline (NFL) and N-acetylnorloline (NANL). researchgate.netscispace.complos.org
Research involving artificial inoculation of a single tall fescue cultivar ('Kentucky 31') with various Neotyphodium endophytes has demonstrated this specificity. Some combinations produced high concentrations of N-acetylloline, while others produced none at all. researchgate.net For example, the wild-type N. coenophialum endophyte in its natural association produced significant NAL, as did several artificially introduced strains like AR513 and AR512. researchgate.net Conversely, the AR508 and AR542 endophytes produced no detectable N-acetylloline in the same host. researchgate.net
Furthermore, the host species plays a critical role. plos.org An endophyte strain known as FaTG-3 produces both NFL and NAL in its natural host, tall fescue. plos.org However, when this same endophyte is artificially introduced into perennial ryegrass, the resulting symbiosis produces NFL but lacks NAL. plos.org This indicates that the host plant is involved in the final acetylation step to create N-acetylloline. plos.org
Table 1: Concentration of N-acetyl Loline (NAL) in Tall Fescue (Festuca arundinacea 'Kentucky 31') Infected with Different Neotyphodium Endophytes Data sourced from a 1999 study on natural and artificial grass/endophyte associations. researchgate.net```html
Table 2: Concentration of N-acetyl Loline (NAL) in Meadow Fescue (Festuca pratensis) Infected with Different Neotyphodium Endophytes
Data sourced from a 1999 study on natural and artificial grass/endophyte associations.
researchgate.net```html
Reported Occurrence in Non-Endophytic Plant Species
The biosynthesis of the core loline structure is exclusively attributed to the fungal endophyte. [1, 3, 8] There are no confirmed reports of non-endophytic plants producing loline alkaloids independently from the ground up. The initial isolation of lolines was from the seeds of Lolium cuneatum, but this is understood to be a result of the endophyte's presence within the seed. researchgate.net
However, research has revealed that the host plant is not merely a passive vessel. A key study demonstrated that asymbiotic meadow fescue (Lolium pratense) plants, which are incapable of producing lolines on their own, could convert exogenously supplied loline into N-acetylloline. nih.gov This finding suggests that while the fungus possesses the genetic machinery for the complex multi-step synthesis of the foundational loline molecules, the host plant possesses an acetyltransferase enzyme capable of performing the final modification to create N-acetylloline. nih.gov Therefore, the presence of N-acetylloline is a product of both fungal and plant enzymes working sequentially. nih.gov
Table of Compounds Mentioned
Compound Name Abbreviation 5,6-dehydro-N-acetyl-Loline NAL N-acetylloline NAL N-formylloline NFL N-acetylnorloline NANL Loline Norloline NL N-methylloline NML Peramine Ergovaline Lolitrem B
Elucidation of the Biosynthetic Pathway and Genetic Underpinnings of Loline Alkaloids, Including 5,6 Dehydro N Acetyl Loline
Identification of Precursor Molecules: L-Proline and L-Homoserine Incorporation
Isotopic labeling studies have been instrumental in identifying the foundational building blocks of the loline (B1675033) alkaloid skeleton. Research has unequivocally demonstrated that the biosynthesis of these compounds proceeds via the incorporation of two key amino acid precursors: L-proline and L-homoserine wikipedia.orgnih.govresearchgate.netuniprot.org. This finding distinguishes the loline biosynthetic pathway from that of plant-derived pyrrolizidine (B1209537) alkaloids, which are synthesized from polyamines wikipedia.org.
Through feeding studies with isotope-labeled molecules in cultures of the loline-producing fungus Neotyphodium uncinatum, researchers have mapped the origin of the different parts of the loline structure. The B-ring of the pyrrolizidine structure, including the ring nitrogen, is derived from L-proline, while the A-ring carbons and the exocyclic C1-amine group originate from L-homoserine nih.govresearchgate.netuniprot.org.
| Precursor Molecule | Contribution to Loline Skeleton |
| L-Proline | B-ring carbons (C5-C8) and the ring nitrogen |
| L-Homoserine | A-ring carbons (C1-C3) and the exocyclic C1-amine nitrogen |
Further investigations have suggested that L-homoserine is likely activated, possibly in the form of O-acetyl-L-homoserine, before its condensation with L-proline researchgate.net. This initial condensation reaction is a critical committing step in the loline biosynthetic pathway.
Characterization of Key Enzymatic Transformations
The assembly of the loline alkaloid core and its subsequent modifications are catalyzed by a suite of enzymes encoded within the LOL gene cluster. These enzymes perform a series of intricate chemical transformations, including condensation, decarboxylation, cyclization, oxidation, and acetylation/deacetylation.
The first committed step in loline biosynthesis is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, LolC researchgate.netnih.govacs.orgplos.org. LolC facilitates a γ-substitution reaction, which involves the condensation of L-proline and an activated form of L-homoserine, likely O-acetyl-L-homoserine researchgate.netnih.govacs.orgacs.org. This reaction forms a Cγ-N bond and results in the formation of the intermediate N-(3-amino-3-carboxypropyl)proline (NACPP) wikipedia.orgresearchgate.net.
Biochemical characterization of LolC has confirmed its function as a PLP-dependent γ-synthase with strict specificity for L-proline and its analogues nih.govacs.org. RNA interference (RNAi) experiments targeting the lolC gene in Neotyphodium uncinatum resulted in a significant decrease in loline alkaloid accumulation, providing direct genetic evidence for its essential role in the biosynthetic pathway nih.govnih.gov.
A defining feature of loline alkaloids is the presence of a strained ether bridge linking carbons C2 and C7 of the pyrrolizidine ring nih.govuky.edu. The formation of this unique structural element is catalyzed by the enzyme LolO, a non-heme iron and 2-oxoglutarate-dependent (Fe/2OG) oxygenase nih.govuky.edunih.govacs.orgresearchgate.net.
Genetic and biochemical studies have demonstrated that LolO is both necessary and sufficient for the installation of the ether bridge uky.edunih.govacs.org. The enzyme acts on the intermediate exo-1-acetamidopyrrolizidine (AcAP) nih.govuky.eduresearchgate.net. LolO catalyzes a four-electron oxidation, which involves the removal of hydrogens from both C2 and C7 and the formation of two new C-O bonds, to produce N-acetylnorloline (NANL) nih.govacs.org. Studies with stereospecifically deuterated precursors have shown that LolO removes the endo hydrogens from C2 and C7 and forms the C-O bonds with retention of configuration nih.govacs.org. Knockdown or mutation of the lolO gene leads to the accumulation of AcAP and the absence of loline alkaloids, confirming its critical role in the pathway nih.govresearchgate.net.
Acetylation and deacetylation reactions play a crucial role in the later stages of the loline biosynthetic pathway, contributing to the diversification of loline alkaloids plos.orgnih.gov. Isotopic labeling studies have identified N-acetylnorloline (NANL) as the first fully cyclized loline alkaloid plos.orgnih.gov. The subsequent diversification of lolines proceeds from this intermediate.
The enzyme LolN, predicted to be an N-acetamidase, is responsible for the deacetylation of NANL to produce norloline plos.orgnih.govnih.govresearchgate.net. This deacetylation step is a key gateway to the formation of other loline derivatives. A knockout of the lolN gene (in conjunction with lolM) resulted in the accumulation of NANL, confirming its function in the deacetylation step plos.orgnih.gov. The acetylation of the 1-amino group to form AcAP earlier in the pathway, followed by deacetylation by LolN after ether bridge formation, suggests a protective or directing role for the acetyl group during biosynthesis researchgate.netresearchgate.net.
Genomic Organization and Expression of Loline Biosynthetic Gene Clusters (LOL-1, LOL-2)
The genes responsible for loline alkaloid biosynthesis are organized in a gene cluster, designated as the LOL cluster nih.govnih.govuky.edu. In some loline-producing fungi, such as Neotyphodium uncinatum, two homologous gene clusters, LOL-1 and LOL-2, have been identified acs.orgnih.govnih.gov.
The LOL-1 cluster in N. uncinatum spans approximately 25 kb and contains nine identified genes: lolF-1, lolC-1, lolD-1, lolO-1, lolA-1, lolU-1, lolP-1, lolT-1, and lolE-1 nih.govnih.gov. The LOL-2 cluster contains homologs of lolC through lolE in the same order and orientation nih.govnih.gov. The genes within these clusters are coordinately upregulated during loline alkaloid production wikipedia.orgnih.gov.
The endophytes that produce a wider variety of lolines, such as N-formylloline, have a more extensive LOL cluster containing up to 11 genes, typically in the order lolF, lolC, lolD, lolO, lolA, lolU, lolP, lolT, lolE, lolN, and lolM plos.orgnih.gov. The presence of a physically clustered group of genes for a specific metabolic pathway is a common feature in fungi for the production of secondary metabolites plos.org. The high degree of conserved gene order and orientation (microsynteny) among the LOL clusters from different species allows for predictions of transcriptional co-regulation tamu.edu.
| Gene | Predicted or Confirmed Function |
| lolC | PLP-dependent γ-synthase; catalyzes the initial condensation of L-proline and O-acetyl-L-homoserine researchgate.netnih.govacs.orgplos.org |
| lolD | Predicted to be involved in decarboxylation steps nih.govnih.govnih.gov |
| lolO | Fe/2OG oxygenase; catalyzes the formation of the C2-C7 ether bridge nih.govuky.edunih.govacs.orgresearchgate.net |
| lolN | N-acetamidase; deacetylates N-acetylnorloline to norloline plos.orgnih.govnih.govresearchgate.net |
| lolM | Methyltransferase; involved in the methylation of norloline plos.orgnih.gov |
| lolP | Cytochrome P450 monooxygenase; required for the conversion of N-methylloline to N-formylloline plos.orgnih.gov |
| lolF, lolA, lolU, lolT, lolE | Other genes within the cluster with predicted roles in the biosynthetic pathway nih.govnih.govnih.gov |
Transcriptional Regulation and Co-expression Patterns of lol Genes
The production of loline alkaloids is tightly controlled at the genetic level, primarily through the transcriptional regulation of the lol gene cluster. wikipedia.org Studies have revealed that the genes within this cluster are coordinately and greatly upregulated during the biosynthesis of loline alkaloids. nih.govwikipedia.org
Research on the endophyte Neotyphodium uncinatum has shown that the expression of all nine LOL genes follows a distinct temporal pattern that is closely linked to the accumulation of loline alkaloids. nih.gov Gene expression begins before the alkaloids are detectable, increases as the alkaloids accumulate, peaks around the time of the most rapid accumulation, and then declines to a very low level as the concentration of loline alkaloids plateaus. nih.gov The expression profiles of these nine genes are highly correlated with each other, suggesting a common regulatory mechanism. nih.gov
Hierarchical cluster analysis has identified pairs of genes with particularly tightly correlated expression, such as lolA and lolC, lolO and lolD, and lolT and lolE. nih.gov The timing of expression for these pairs appears to align with the proposed sequence of enzymatic reactions in the biosynthetic pathway, with lolA and lolC being expressed early and lolT and lolE expressed later. nih.gov
The regulation of lol gene expression can also be influenced by the developmental stage of the host grass and the fungal tissues. For instance, in the sexual stage of the fungus (Epichloë species), the expression of loline biosynthesis genes is dramatically upregulated in asymptomatic host inflorescences compared to the fungal stromata (fruiting bodies). nih.gov This differential expression suggests that the fungus modulates alkaloid production, potentially to balance defense with the requirements for sexual reproduction, which may involve insect vectors. nih.gov However, in some symbiotic relationships, the availability of precursor amino acids from the host plant, rather than gene expression, appears to be the limiting factor for loline accumulation. wikipedia.orgnih.gov
Table 1: Expression Patterns of lol Gene Pairs
| Gene Pair | Expression Timing | Correlation | Putative Role in Pathway |
|---|---|---|---|
| lolA and lolC | Early | Tightly Correlated | Early steps of biosynthesis |
| lolO and lolD | Intermediate | Tightly Correlated | Intermediate steps of biosynthesis |
| lolT and lolE | Late | Tightly Correlated | Late steps of biosynthesis |
Functional Validation through Genetic Manipulation (e.g., RNA Interference)
To confirm the direct involvement of the lol genes in the biosynthesis of loline alkaloids, researchers have employed genetic manipulation techniques, most notably RNA interference (RNAi). nih.govwikipedia.org RNAi is a powerful tool for gene silencing that allows for the specific reduction in the expression of a target gene. nih.govmdpi.com
In a key study using Neotyphodium uncinatum, a construct designed to induce RNAi of the lolC-2 gene was introduced into the fungus. nih.gov The resulting transformants showed a significant decrease in the expression of lolC mRNA. nih.gov Crucially, this reduction in gene expression was directly correlated with a significant decrease in the accumulation of loline alkaloids in the fungal cultures. nih.gov This experiment provided the first direct functional evidence that a specific lol gene is essential for loline alkaloid production. nih.gov
The successful use of RNAi to validate the function of lolC underscores the utility of this technique in dissecting complex biosynthetic pathways. nih.govwikipedia.org By selectively "knocking down" the expression of individual genes within the LOL cluster and observing the resulting chemical phenotype, scientists can assign functions to previously uncharacterized genes and solidify our understanding of the enzymatic steps involved in producing compounds like 5,6-dehydro-N-acetyl-loline.
Comparative Analysis with Biosynthetic Routes of Other Pyrrolizidine Alkaloids
Loline alkaloids are structurally classified as pyrrolizidine alkaloids (PAs) due to their core bicyclic pyrrolizidine ring system. nih.govresearchgate.net However, the biosynthetic pathway leading to lolines is fundamentally different from the well-characterized pathway of PAs produced by many plant species. wikipedia.orgnih.gov
The primary distinction lies in the precursor molecules. The biosynthesis of plant PAs typically starts with the formation of homospermidine from two molecules of putrescine, which itself is derived from the amino acids ornithine or arginine. nih.gov In stark contrast, the loline alkaloid pathway utilizes the amino acids L-proline and L-homoserine as its building blocks. wikipedia.orgnih.gov Feeding studies with isotopically labeled precursors have definitively shown that L-proline provides the B-ring (carbons C5-C8 and the ring nitrogen), while L-homoserine provides the A-ring (carbons C1-C3 and the N1 amine group) of the loline structure. nih.gov
Another key difference is the sequence of ring formation and the introduction of characteristic chemical features. In loline biosynthesis, the two precursor amino acids are first coupled to form an intermediate, N-(3-amino-3-carboxypropyl)proline (NACPP). wikipedia.orguniprot.org Subsequent steps lead to the formation of the pyrrolizidine rings, followed by the creation of a unique ether bridge between carbons C2 and C7, a structural feature not typically found in plant-derived PAs. uniprot.orgnih.gov The biosynthesis of plant PAs involves the formation of a necine base, which is then esterified with one or more necic acids, a step that is absent in the loline pathway. nih.gov
These distinct biosynthetic origins highlight a case of convergent evolution, where different organisms have evolved independent pathways to produce compounds with a similar core chemical scaffold. nih.gov
Table 2: Comparison of Loline and Plant Pyrrolizidine Alkaloid Biosynthesis
| Feature | Loline Alkaloids (Fungal) | Plant Pyrrolizidine Alkaloids |
|---|---|---|
| Precursors | L-proline, L-homoserine wikipedia.orgnih.gov | Ornithine/Arginine (via putrescine) nih.gov |
| First Committed Intermediate | N-(3-amino-3-carboxypropyl)proline (NACPP) wikipedia.orguniprot.org | Homospermidine nih.gov |
| Key Structural Features | Exo-1-amine group, C2-C7 ether bridge nih.gov | Necine base esterified with necic acids nih.gov |
| Final Modification Steps | Modifications at the 1-amino group (e.g., acetylation, formylation) | Esterification with necic acids |
Ecological Significance and Inter Organismal Interactions of Loline Alkaloids
Role in Plant Defense Against Herbivory
The production of loline (B1675033) alkaloids by endophytic fungi is a highly effective defense mechanism for host grasses against a wide array of insect herbivores. wikipedia.org The presence of these alkaloids can deter feeding, reduce insect growth and development, and ultimately decrease herbivore populations, thereby protecting the plant from significant damage.
Loline alkaloids exhibit potent insecticidal and deterrent properties against a broad spectrum of insects. nih.govnih.gov This activity has been documented across various insect orders, including Hemiptera, Coleoptera, Hymenoptera, and Lepidoptera. wikipedia.orgwikiwand.com For instance, these compounds are effective against pests such as the bird cherry-oat aphid (Rhopalosiphum padi), the greenbug (Schizaphis graminum), and the large milkweed bug (Oncopeltus fasciatus). wikipedia.orguky.eduscispace.com The mode of action can be as both a metabolic toxin and a feeding deterrent, depending on the specific insect species and the concentration of the alkaloids. researchgate.net
Research has demonstrated that extracts from endophyte-infected tall fescue containing a mixture of loline alkaloids, including N-formyl loline (NFL) and N-acetyl loline (NAL), resulted in 100% mortality of first-instar horn fly larvae (Haematobia irritans) when added to bovine dung. nih.gov Furthermore, studies have shown that N-formylloline is a contact and ingested broad-spectrum insecticide. nih.gov The concentrations of loline alkaloids in plant tissues can be substantial, sometimes exceeding 10 mg/g of grass tissue, which is significantly higher than other endophyte-produced alkaloids. wikipedia.org This high concentration contributes to their effectiveness as a defense mechanism.
The following table summarizes the observed insecticidal and deterrent effects of loline alkaloids on various insect species.
| Insect Species | Order | Observed Effect | Reference |
| Rhopalosiphum padi (Bird cherry-oat aphid) | Hemiptera | Insecticidal and deterrent | wikipedia.orguky.edu |
| Schizaphis graminum (Greenbug) | Hemiptera | Insecticidal | scispace.com |
| Oncopeltus fasciatus (Large milkweed bug) | Hemiptera | Insecticidal | wikipedia.orgscispace.com |
| Periplaneta americana (American cockroach) | Blattodea | Insecticidal | wikipedia.org |
| Haematobia irritans (Horn fly) | Diptera | Larval mortality, antifeedant, repellent | nih.govresearchgate.net |
| Popillia japonica (Japanese beetle) | Coleoptera | Insecticidal | scispace.com |
| Chaetocnema pulicaria (Corn flea beetle) | Coleoptera | Insecticidal | scispace.com |
However, the interactions are complex and can vary depending on the specific alkaloids present, their concentrations, and the target herbivore. While lolines are primarily effective against invertebrate herbivores, ergot alkaloids are known for their toxicity to mammalian herbivores. wikipedia.org This chemical diversity allows the grass-endophyte symbiosis to defend against a broader spectrum of herbivores. The production of multiple classes of alkaloids by the endophyte suggests a sophisticated evolutionary adaptation to provide multifaceted protection for the host grass.
Contribution to Host Plant Fitness and Abiotic Stress Tolerance
Several studies have indicated that the presence of Epichloë endophytes, which produce loline alkaloids, can enhance the drought tolerance of their host grasses. wikipedia.orgnih.gov This improved survival under water-deficit conditions is a significant fitness advantage, especially in environments prone to drought. nih.gov Research on tall fescue has shown that endophyte-infected (E+) plants have greater survival and tillering rates after a period of water being withheld compared to their endophyte-free (E-) counterparts. uky.edu
The mechanisms behind this enhanced drought resistance are multifaceted. One key factor is the accumulation of compatible solutes, which help in osmotic adjustment. In response to water deficit, E+ tall fescue plants exhibit higher levels of free sugars, sugar alcohols, and certain amino acids in both shoots and roots. uky.edu Notably, the concentration of loline alkaloids themselves significantly increases under water stress. uky.edu For example, in one study, water stress over a 12-week period led to a 394% increase in the concentration of N-acetylloline and N-formylloline. oregonstate.edu This suggests that loline alkaloids may play a direct or indirect role in the plant's response to drought.
The following table illustrates the impact of water deficit on loline alkaloid concentrations in tall fescue.
| Treatment | Loline Alkaloid Concentration (mg/kg) - Initial | Loline Alkaloid Concentration (mg/kg) - Final | Percentage Increase | Reference |
| Water Stressed | 2236 | 11063 | 394% | oregonstate.edu |
| Control | 2439 | 3246 | 33% | oregonstate.edu |
The symbiotic relationship with loline-producing endophytes can also influence the growth and allocation of resources within the host plant. This can manifest as changes in biomass, tiller numbers, seed production, and root growth. The production of defensive alkaloids represents a resource investment by the endophyte, which can, in turn, affect the host's growth patterns.
For instance, severe defoliation of endophyte-symbiotic mother plants has been shown to result in reduced alkaloid concentrations in the leaves but elevated concentrations in the seeds. researchgate.net This suggests a strategic reallocation of defensive compounds to protect the next generation. However, this reallocation may come at a cost, as the viability and germination rate of seeds from defoliated endophyte-symbiotic plants were significantly lower compared to those from non-defoliated plants. researchgate.net
The concentration of loline alkaloids is often highest in the seeds and younger leaf tissues, providing greater protection to these more vulnerable and valuable parts of the plant. nih.govnih.gov This distribution aligns with the optimal defense theory, where defenses are concentrated in tissues that are most critical for plant fitness. The influence of endophytes on resource allocation highlights the intricate and co-evolved nature of this mutualistic relationship.
Impact on Inter-Plant Competition and Nutrient Uptake
The production of loline alkaloids, including N-acetyl-loline, by Epichloë endophyte-infected grasses may play a role in mediating the host plant's competitive ability and nutrient acquisition, although the direct allelopathic effects on competing plants are not extensively documented. The advantage conferred by these alkaloids appears to be multifaceted, primarily stemming from enhanced stress tolerance and altered nutrient dynamics.
Inter-Plant Competition: Grasses hosting loline-producing endophytes may gain a competitive edge through several indirect mechanisms. The presence of these alkaloids is suggested to protect host plants from environmental stresses such as spatial competition wikipedia.org. Studies on endophyte-infected Achnatherum sibiricum indicate that infection can enhance competitive ability against other grass species, particularly under high nitrogen conditions researchgate.net. This enhanced competition was linked to a higher tiller number and a greater inhibitory effect on the shoot biomass of the competing plant researchgate.net. While the study highlighted the role of phenolic compounds, the complex chemical profile produced by endophytes, including lolines, likely contributes to these interactions. The exact role of N-acetyl-loline in direct allelopathy—the chemical inhibition of one plant by another—remains an area requiring further research. However, extracts containing N-acetyl-loline (NAL) and N-formyl-loline (NFL) have been shown to modify the quality index of other plants by reducing crude protein content, which could impact their fitness and competitive balance researchgate.netresearchgate.net.
Nutrient Uptake: The symbiosis between grasses and Epichloë endophytes is strongly linked to improved plant nutrition and resilience to nutrient stress. The host plant benefits from the association through an increased uptake of nutrients nih.gov. Specifically, this symbiosis can enhance tolerance to low nitrogen stress nih.gov. The relationship between nutrient availability and loline production is complex and interdependent. For instance, nitrogen availability can alter the competitive ability of the host plant, with endophyte-infected grasses showing greater competitive strength under high nitrogen supply researchgate.net. Conversely, the concentration of loline alkaloids can be influenced by nutrient levels. One study found that high nitrogen applications tended to result in the least accumulation of N-acetyl and N-formyl lolines fao.org.
Furthermore, phosphorus (P) availability has been shown to affect endophyte-produced alkaloids. In some tall fescue symbioses, ergot alkaloid concentrations change with P availability lincoln.ac.nz. This nutrient-alkaloid link suggests that the endophyte can help the host adapt to varying soil fertility, potentially by altering root morphology and increasing root exudates to improve the absorption of soil nutrients lincoln.ac.nz. Research on perennial ryegrass has shown that Epichloë infection can significantly alter the plant's chemical composition, leading to lower concentrations of phosphorus, calcium, and sulfur, but higher manganese content compared to endophyte-free plants researchgate.net. This indicates that the endophyte modifies processes involved in nutrient absorption researchgate.net.
Applied Ecological Implications for Sustainable Agriculture and Pasture Management
The unique properties of loline alkaloids, particularly their potent insecticidal activity combined with low toxicity to livestock, present significant opportunities for sustainable agriculture and pasture management. By harnessing the natural defensive symbiosis between grasses and Epichloë endophytes, it is possible to develop more resilient and productive pasture systems with reduced reliance on synthetic chemical inputs.
Utilization in Biological Control Programs
The use of loline-producing endophytes is a prime example of augmentative biological control. Rather than releasing a mobile natural enemy, the control agent (the fungus) is integrated directly into the agricultural ecosystem via endophyte-infected seeds. This strategy provides persistent, season-long protection for the pasture as the endophyte grows within the plant tissues and is passed down to subsequent generations through the seed plos.org.
Biological control programs utilizing these symbioses offer a sustainable alternative to broad-spectrum insecticides. Lolines have demonstrated efficacy against a range of insect pests, including aphids and various beetle larvae, making them a valuable tool for managing pasture ecosystems scispace.comnih.gov. By incorporating these endophyte-enhanced grasses into pastures, farmers can suppress pest populations below economically damaging thresholds, reduce pesticide application costs, and minimize the negative environmental impacts associated with chemical pest control. The observation that lolines are present on the leaf surface in guttation water may be significant for deterring both surface- and vascular-feeding insects, broadening their utility in biological control oregonstate.edu.
Environmental and Genetic Factors Governing 5,6 Dehydro N Acetyl Loline Production
Influence of Host Plant Genotype on Alkaloid Profile and Concentration
The genetic constitution of the host grass plays a determinative role in the final alkaloid profile, particularly in the production of N-acetylloline. The synthesis of the core loline (B1675033) structure is carried out by the fungal endophyte; however, the conversion of the precursor, loline, into N-acetylloline is catalyzed by an acetyltransferase enzyme produced by the host plant. nih.govfield-crops.org This dependency means that even if a fungal endophyte possesses the complete genetic pathway to produce loline, N-acetylloline will not be present unless the host grass genotype has the appropriate functional enzyme to perform the final acetylation step.
This host-dependency is clearly illustrated when the same endophyte strain infects different grass species. For instance, the Epichloë coenophiala strain AR501 produces N-formylloline (NFL), N-acetylnorloline (NANL), and N-acetylloline (NAL) when in its natural host, tall fescue (Festuca arundinacea). However, when the same AR501 strain is associated with perennial ryegrass (Lolium perenne), N-acetylloline is completely absent from the alkaloid profile, as perennial ryegrass lacks the necessary acetyltransferase. nih.gov
Furthermore, different germplasms within the same grass species can lead to significant quantitative differences in loline alkaloid production. A study comparing two tall fescue germplasms, "Mediterranean" and "Continental," both infected with the same endophyte strain (AR542), found that the concentration of N-acetylnorloline—a direct precursor to the substrate for N-acetylloline synthesis—was sevenfold greater in the Mediterranean genotype compared to the Continental one. westernsydney.edu.au This highlights that the host plant's genetic background can substantially modulate the quantity of precursors available for the final conversion to N-acetylloline, thereby influencing its ultimate concentration.
Table 1: Influence of Host Plant Genotype on N-acetylloline (NAL) Production by the Same Endophyte Strain
| Endophyte Strain | Host Plant Species | N-acetylloline (NAL) Production | Reference |
|---|---|---|---|
| Epichloë coenophiala AR501 | Tall Fescue (Festuca arundinacea) | Present | nih.gov |
| Epichloë coenophiala AR501 | Perennial Ryegrass (Lolium perenne) | Absent | nih.gov |
Specificity and Variability Among Endophyte Strains
The genetic makeup of the fungal endophyte is the foundational element determining the potential for loline alkaloid synthesis. The genes required for the biosynthesis of the loline ring structure and its initial derivatives are located in a specific gene cluster within the fungal genome, referred to as the LOL cluster. nih.gov The presence, completeness, and expression levels of these genes vary considerably among different Epichloë species and strains, leading to distinct alkaloid profiles. nih.govmdpi.com
Different endophyte strains exhibit significant chemotypic diversity. For example, some strains may produce N-formylloline (NFL) and N-acetylnorloline (NANL) as their primary loline products, while others may lack the necessary genes to produce these specific derivatives. nih.gov The production of N-acetylloline is contingent upon the endophyte first producing the loline precursor. If an endophyte strain lacks the genetic capacity to synthesize loline, then no N-acetylloline can be formed, regardless of the host plant's genotype. nih.gov
Commercial endophyte strains used in forage grasses are selected based on these specific alkaloid profiles. For instance, Epichloë strains like NEA21 and NEA23, which are FaTG-3 type endophytes, are known to produce lolines, whereas the SE (Standard Endophyte) strain, an LpTG-1 type, produces peramine, ergovaline, and lolitrem B, but not lolines. nih.gov This specificity demonstrates that the genetic identity of the endophyte strain is a primary determinant of the types of alkaloids produced in the symbiotic relationship.
Table 2: Loline Alkaloid Production Variability Among Different Epichloë Endophyte Strains
| Endophyte Strain/Type | Host Species (Typical) | N-formylloline (NFL) | N-acetylnorloline (NANL) | N-acetylloline (NAL) | Reference |
|---|---|---|---|---|---|
| E. occultans | Lolium rigidum | Present | Present | Not Reported | nih.gov |
| NEA23 (FaTG-3) | Lolium spp. | Present | Present | Present | nih.gov |
| SE (LpTG-1) | Lolium perenne | Absent | Absent | Absent | nih.gov |
Environmental Factor Modulation of Alkaloid Accumulation
While the genetic potential for N-acetylloline production is established by the host and endophyte genotypes, the actual concentration of the alkaloid is significantly modulated by various abiotic environmental factors. mdpi.com Stressful environmental conditions often lead to an increase in alkaloid accumulation, which is thought to enhance the host plant's resilience.
Temperature is a critical variable that affects both endophyte growth within the plant and the rate of biochemical reactions, including alkaloid synthesis. researchgate.net Studies have shown that warmer temperatures can stimulate the production of loline alkaloids. One study documented that a high-temperature regime of 21/15°C (day/night) resulted in a threefold increase in N-acetylloline levels compared to initial concentrations. In field experiments, experimental warming of +3°C, particularly when combined with additional precipitation, led to increased concentrations of loline alkaloids in fall-harvested tall fescue. nih.govnih.gov This suggests that future climate scenarios with higher temperatures may lead to higher concentrations of N-acetylloline in infected grasses.
Water availability is a significant modulator of loline alkaloid concentrations. Plants subjected to drought stress often exhibit a pronounced increase in alkaloid levels. This response is considered an adaptive mechanism, as these insecticidal compounds can help protect the water-stressed plant from herbivory. Research has demonstrated a dramatic increase in N-acetylloline concentration under conditions of severe water deficit. One study reported a fivefold increase in N-acetylloline levels by the ninth week of severe water stress compared to control plants. This indicates a strong upregulation of the biosynthetic pathway in response to drought.
Table 3: Impact of Environmental Stressors on N-acetylloline (NAL) Concentration
| Environmental Factor | Condition | Observed Change in NAL Concentration |
|---|---|---|
| Temperature | High Temperature Regime (21/15°C) | Three-fold increase from initial levels |
| Water Availability | Severe Drought Stress | Five-fold increase above control levels |
The nutrient status of the soil can influence the grass-endophyte symbiosis and, consequently, alkaloid production, although the effects appear to be complex and can vary between different alkaloids and nutrients. For loline alkaloids, the influence of major nutrients like nitrogen (N) is not always straightforward. A field study on meadow fescue (Festuca pratensis) found that different levels of nitrogen fertilization did not significantly influence the quantities of loline alkaloids, including N-acetylloline. researchgate.net In contrast, some research suggests that phosphorus (P) availability may play a role, with indications that the ratio of N-acetylloline to other lolines might decrease with increasing soil phosphorus levels.
Response to Biotic Stress and Management Practicesnih.govusda.govwikipedia.org
The production of loline alkaloids, including 5,6-dehydro-N-acetyl-loline, by endophytic fungi within host grasses is not static; it is a dynamic process influenced by various environmental cues, particularly biotic stressors such as herbivory. Management practices that mimic these pressures, like clipping or mowing, also play a significant role in regulating alkaloid concentrations within the plant tissues. This response is a key component of the protective symbiosis between the fungus and the grass, allowing the plant to mount a chemical defense against insect pests.
Induction of Alkaloid Production in Response to Herbivory or Clippingnih.govwikipedia.org
A well-documented phenomenon in grasses hosting loline-producing endophytes is the significant increase in loline alkaloid concentrations in tissues that regrow following damage from herbivores or mechanical clipping. nih.govnih.gov This induced response suggests an adaptive defense mechanism, where the symbiotic partners allocate resources to chemical defenses in new, vulnerable tissues after an initial attack.
Research into this induction has revealed that the mechanism is more complex than a simple upregulation of the alkaloid biosynthesis genes in direct response to damage. Studies on meadow fescue (Lolium pratense) symbiotic with Neotyphodium endophytes have shown that while loline alkaloid levels are substantially elevated in regrowth after clipping, the expression of the loline biosynthesis (LOL) genes in these tissues remains similar to that in unclipped control plants. nih.gov
The dramatic increase in loline concentration in new growth appears to be primarily regulated by the availability of substrates. nih.gov Younger leaf blades naturally contain much higher concentrations of loline alkaloids than older leaves. nih.gov Following clipping, the host plant mobilizes amino acid precursors, such as L-proline and L-homoserine, to the new growth to support tissue regeneration. nih.govresearchgate.net The endophyte, which is present in these new tissues, then utilizes this enriched pool of precursors to synthesize loline alkaloids. nih.gov This process effectively depletes the amino acid pools in the young tissue, channeling them into the production of protective alkaloids. nih.gov
This strategy aligns with the optimal defense theory, which posits that plants allocate defenses to tissues that are most valuable and most vulnerable to herbivores. nih.gov By concentrating loline alkaloids in the young, tender regrowth, the grass-endophyte symbiotum ensures maximal protection for the tissues crucial for recovery and future growth. nih.gov
The effect of simulated herbivory on the concentration of specific loline alkaloids has been quantified in various studies. For instance, in perennial ryegrass infected with a Neotyphodium endophyte, clipping led to a multi-fold increase in the concentrations of N-acetyl loline and N-formyl loline over several weeks.
Table 1: Effect of Clipping on Loline Alkaloid Concentrations in Perennial Ryegrass
The following table presents research findings on the change in N-acetyl loline (NAL) and N-formyl loline (NFL) concentrations in perennial ryegrass following clipping under a 21/15 °C temperature regime.
| Alkaloid | Time Post-Clipping | Fold Increase from Initial Levels |
| N-acetyl loline (NAL) | 10 weeks | 5-fold |
| N-formyl loline (NFL) | 12 weeks | 2-fold |
Data sourced from studies on endophyte-infected grasses simulating herbivory.
Advanced Analytical Methodologies for the Study of Loline Alkaloids, Including 5,6 Dehydro N Acetyl Loline
Optimization of Extraction Techniques from Plant and Fungal Matrices
The initial and most critical step in the analysis of loline (B1675033) alkaloids is their efficient extraction from the host matrix, typically endophyte-infected grasses of the Festuca and Lolium genera. The choice of extraction method and solvent system is crucial for achieving high recovery rates and minimizing the co-extraction of interfering compounds.
Conventional solvent extraction methods have been widely used, with optimization focused on solvent polarity, pH, and extraction time. A common approach involves grinding dried and powdered plant material (e.g., seeds, leaves) and extracting with an organic solvent. For instance, a mixture of dichloroethane with a methanol-water-ammonia solution has been successfully used for the extraction of major loline alkaloids prior to gas chromatography analysis. Another established method utilizes chloroform (B151607) for extraction after wetting the ground plant material with a sodium hydroxide (B78521) solution, which is then followed by acid hydrolysis and further liquid-liquid extraction steps.
More advanced and efficient techniques such as Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), have been developed to reduce extraction time and solvent consumption while improving efficiency. Although detailed studies specifically on PLE for loline alkaloids are emerging, its application to other plant alkaloids has shown high recovery rates using solvents like methanol (B129727), ethyl acetate, and dichloromethane (B109758) at elevated temperatures and pressures.
Following initial extraction, a cleanup step is often necessary to remove matrix components that can interfere with subsequent chromatographic analysis. Solid-Phase Extraction (SPE) is the most common technique for this purpose. Various sorbents can be employed depending on the properties of the alkaloids and the matrix. For pyrrolizidine (B1209537) alkaloids, which share structural similarities with lolines, cation-exchange cartridges have proven effective. Other common phases for cleanup of plant extracts include silica (B1680970), Florisil (magnesium silicate), and C18. The selection of conditioning, loading, washing, and eluting solvents is optimized to ensure that the loline alkaloids are retained on the sorbent while interferences are washed away, followed by selective elution of the target compounds.
| Extraction Technique | Matrix | Solvent System | Key Parameters/Steps | Primary Application |
| Shaking/Sonication | Grass Tissue (leaves, seeds) | Isopropanol/water | Ambient temperature, mechanical agitation | Routine quantitative analysis |
| Solvent Extraction | Ground Grass Seeds | Chloroform, 1N NaOH, HCl | Sonication, acid hydrolysis, pH adjustment | Large-scale isolation |
| Pressurized Liquid Extraction (PLE) | Dried Plant Material | Methanol, Ethanol, Dichloromethane | Temperature: ~80°C, Pressure: ~110 bar, 3 cycles | Rapid and efficient extraction |
| Solid-Phase Extraction (SPE) Cleanup | Crude Plant Extract | Hexane, Dichloromethane, Methanol | Cartridge Types: Silica, C18, Florisil | Sample purification post-extraction |
Chromatographic Separation and Detection Approaches
Chromatography is the cornerstone of loline alkaloid analysis, providing the necessary separation of individual alkaloids from complex mixtures for accurate identification and quantification. Both gas and liquid chromatography, often coupled with mass spectrometry, are utilized.
Gas chromatography has historically been a robust and reliable method for the analysis of loline alkaloids, which are sufficiently volatile for this technique. The separation is typically performed on capillary columns.
Columns: Fused-silica capillary columns are standard, with lengths ranging from 15 to 30 meters. Non-polar stationary phases, such as those made of 5% phenyl polymethylsiloxane or DB-1, are commonly used and provide good resolution for various loline derivatives.
Temperature Programming: A programmed temperature gradient is essential for resolving a wide range of loline alkaloids with different boiling points in a single run. A typical program might start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min). This ensures that more volatile compounds elute first with sharp peaks, while less volatile compounds are eluted later in the run.
Detection: A Flame Ionization Detector (FID) can be used for quantification, offering good sensitivity. However, for definitive identification, coupling GC with a Mass Spectrometer (MS) is the preferred method. GC-MS allows for the identification of individual loline alkaloids based on their characteristic mass spectra. Electron ionization (EI) at 70 eV is typically used, generating reproducible fragmentation patterns that serve as a fingerprint for each compound. For example, GC-MS analysis has identified characteristic mass-to-charge ratios (m/z) for key loline alkaloids.
| Parameter | Typical Conditions for Loline Alkaloid Analysis |
| GC System | Gas Chromatograph with FID or MS detector |
| Column | Fused-silica capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1, DB-5) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Injection Mode | Split/Splitless, 250°C |
| Oven Program | Initial Temp: 150°C, Ramp: 5°C/min to 250°C, Hold: 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mass Range | 40-400 amu |
Characteristic Mass Spectral Ions (m/z) for Select Loline Alkaloids via GC-MS
N-formylloline: 182
N-acetylloline: 196
N-acetylnorloline: 182
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a superior alternative to GC for loline alkaloid analysis. nih.gov It offers higher sensitivity and specificity and often requires less sample cleanup, as it can analyze less volatile and thermally labile compounds without derivatization. nih.gov
Columns: Reversed-phase chromatography is the most common approach. C18 columns are widely used, offering excellent separation of alkaloids based on their hydrophobicity. These columns consist of silica particles chemically bonded with 18-carbon alkyl chains.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent and an organic solvent is employed. Typically, water and acetonitrile (B52724) or methanol are used, with a small amount of an acidifier like formic acid (e.g., 0.1%) added to the mobile phase. The acid improves peak shape and promotes ionization for mass spectrometry detection.
Detection and Quantification: Tandem mass spectrometry (MS/MS) is the detection method of choice for its exceptional sensitivity and selectivity. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole (Q1) is set to select the specific molecular ion (precursor ion) of the target loline alkaloid. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the matrix and allowing for highly accurate quantification even at very low concentrations. nih.govthno.org
| Parameter | Typical Conditions for Loline Alkaloid Analysis |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance (UHPLC) |
| Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Linear gradient from low %B to high %B over 10-15 minutes |
| MS System | Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Spectroscopic and Chemometric Characterization Methods
While chromatography coupled with mass spectrometry is ideal for separation and quantification, other spectroscopic techniques are indispensable for unambiguous structural confirmation and for developing rapid, high-throughput screening methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including loline alkaloids. While MS provides information about molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive determination of its structure and stereochemistry.
For confirming the structure of a loline alkaloid like 5,6-dehydro-N-acetyl-loline, a suite of NMR experiments is typically performed:
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling.
¹³C NMR: Shows the number of non-equivalent carbons and provides information on their chemical environment (e.g., alkyl, olefinic, carbonyl).
2D NMR Experiments: These experiments reveal correlations between different nuclei.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is vital for determining the relative stereochemistry of the molecule.
The collective data from these experiments allow chemists to assemble the complete structure of a novel loline alkaloid or to confirm the identity of a known one by comparing the spectral data to published values.
While GC-MS and LC-MS/MS provide highly accurate and sensitive quantification, they are also time-consuming, labor-intensive, and require expensive equipment and solvents. For applications requiring the rapid analysis of a large number of samples, such as in plant breeding programs or forage quality assessment, Near-Infrared Spectroscopy (NIRS) offers a powerful alternative.
NIRS is a non-destructive technique that measures the absorption of light in the near-infrared region of the electromagnetic spectrum (approx. 700-2500 nm). The resulting spectrum contains information about the chemical composition of the sample based on overtones and combinations of molecular vibrations, particularly C-H, N-H, and O-H bonds.
To use NIRS for quantification, a calibration model must be developed. This involves:
Sample Collection: A large and diverse set of samples (e.g., hundreds of grass samples) is collected.
Reference Analysis: The concentration of the loline alkaloids of interest (e.g., N-acetylloline, N-formylloline) in each sample is accurately measured using a primary method like GC-MS or LC-MS/MS.
Spectral Acquisition: The NIRS spectrum of each sample is recorded.
Chemometric Modeling: Statistical techniques, most commonly Modified Partial Least Squares (MPLS) regression, are used to build a mathematical model that correlates the spectral data with the reference chemical data.
Once a robust calibration model is developed and validated, the concentration of loline alkaloids in new, unknown samples can be predicted in seconds simply by measuring their NIRS spectrum. This method has been successfully applied to quantify loline alkaloids in meadow fescue.
| Loline Alkaloid | Number of Samples | R² (Calibration) | SECV¹ | Reference Method |
| N-acetylloline | >200 | 0.90 | - | Gas Chromatography (GC) |
| N-acetylnorloline | >200 | 0.78 | - | Gas Chromatography (GC) |
| N-formylloline | >200 | 0.85 | - | Gas Chromatography (GC) |
| Total Lolines | >200 | 0.90 | - | Gas Chromatography (GC) |
¹SECV = Standard Error of Cross-Validation. Data derived from studies on Schedonorus pratensis.
Method Validation and Quality Assurance in Loline Analysis
The reliability and accuracy of data in the analysis of loline alkaloids, including 5,6-dehydro-N-acetyl-loline, are contingent upon rigorous method validation and the implementation of a robust quality assurance program. These processes ensure that the chosen analytical method is fit for its intended purpose and consistently produces trustworthy results.
Method validation for loline alkaloids, whether utilizing gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), involves the systematic evaluation of a series of performance characteristics to demonstrate the method's suitability. gavinpublishers.com Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (limits of detection and quantification).
Quality assurance, on the other hand, encompasses the broader set of procedures and policies implemented to guarantee that the analytical data meets predefined quality standards. This includes the use of certified reference materials, participation in proficiency testing, and maintaining comprehensive documentation.
Key Validation Parameters
The validation of analytical methods for loline alkaloids is a critical step to ensure the generation of reliable and reproducible data. This process involves assessing several key performance characteristics.
Specificity and Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For the analysis of loline alkaloids in complex matrices such as plant extracts, it is crucial to demonstrate that the method can distinguish the target analyte, such as 5,6-dehydro-N-acetyl-loline, from other structurally similar lolines and matrix components. Chromatographic techniques like GC and LC-MS/MS are inherently selective, with mass spectrometry providing a high degree of specificity through the monitoring of specific precursor and product ion transitions.
Linearity and Range: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For the quantification of loline alkaloids, calibration curves are typically generated by plotting the instrument response against the concentration of known standards. A linear relationship is generally indicated by a correlation coefficient (r²) close to 1.0.
Accuracy and Precision: Accuracy is a measure of the closeness of the experimental value to the true or accepted value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. For loline alkaloid analysis, typical acceptance criteria for accuracy are within a range of 80-120% recovery. nih.gov
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.
For the analysis of loline alkaloids, a coefficient of variation of less than 10% is generally considered acceptable. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for determining the sensitivity of the method. For loline alkaloids, LOD and LOQ values can vary depending on the analytical technique and the specific loline derivative. For instance, a gas chromatographic method for loline alkaloids reported a limit of detection of 10 ppm and a limit of quantitation of 25 ppm. mdpi.com
The following interactive table summarizes typical performance characteristics for the analysis of loline alkaloids based on published research findings.
| Validation Parameter | Typical Performance Characteristic | Analytical Technique(s) |
| Linearity (r²) | > 0.99 | LC-MS/MS, GC |
| Accuracy (Recovery) | 80 - 120% | LC-MS/MS |
| Precision (CV%) | < 10% | LC-MS/MS |
| LOD | 10 ppm | GC |
| LOQ | 25 ppm | GC |
Table 1. Representative performance characteristics of analytical methods for loline alkaloids.
Quality Control Measures
To ensure the ongoing reliability of loline alkaloid analysis, a comprehensive quality control (QC) program is essential. This program should encompass several key elements.
Certified Reference Materials (CRMs): The use of Certified Reference Materials is fundamental to achieving accurate and traceable measurements. CRMs are highly characterized materials with a certified property value, uncertainty, and a statement of metrological traceability. While specific CRMs for 5,6-dehydro-N-acetyl-loline may not be readily available, the use of well-characterized reference standards for other loline alkaloids is crucial for calibration and quality control. Several suppliers offer a range of phytochemical standards, including various alkaloids, which can be used for this purpose.
Proficiency Testing and Inter-laboratory Comparisons: Participation in proficiency testing (PT) schemes is a valuable tool for assessing the performance of a laboratory's analytical methods against those of other laboratories. PT involves the analysis of the same samples by multiple laboratories, allowing for an external and objective evaluation of a laboratory's competence. While specific PT schemes for loline alkaloids may be limited, inter-laboratory comparison studies can be organized among collaborating research groups to benchmark analytical performance.
Internal Quality Control: Internal quality control procedures are essential for monitoring the day-to-day performance of the analytical method. This typically involves the regular analysis of quality control samples with known concentrations of the analyte. These QC samples are analyzed alongside unknown samples to monitor the accuracy and precision of the method over time. The results are often plotted on control charts to visualize trends and identify any potential issues with the analytical system.
The following table outlines the key quality control measures in loline alkaloid analysis.
| Quality Control Measure | Purpose | Implementation |
| Certified Reference Materials | Ensure accuracy and traceability of measurements. | Use of well-characterized loline alkaloid standards for calibration and QC. |
| Proficiency Testing | External assessment of laboratory performance. | Participation in inter-laboratory comparison studies. |
| Internal Quality Control | Monitor the day-to-day performance of the method. | Regular analysis of QC samples and use of control charts. |
Table 2. Key quality control measures in loline alkaloid analysis.
By adhering to these principles of method validation and quality assurance, researchers can ensure the generation of high-quality, reliable, and defensible data in the analysis of loline alkaloids, including 5,6-dehydro-N-acetyl-loline.
Perspectives and Future Research Trajectories for Loline Alkaloid Studies
Deeper Elucidation of Regulatory Networks in Symbiotic Production
The production of loline (B1675033) alkaloids is a tightly regulated process involving a complex interplay between the fungal endophyte and its grass host. The biosynthetic pathway is encoded by a cluster of genes, designated as the LOL cluster. wikipedia.org Research has shown that the expression of LOL genes is coordinately regulated and temporally linked to alkaloid accumulation. nih.gov Gene expression typically begins before the alkaloids are detectable, peaks during the phase of most rapid accumulation, and then declines as concentrations plateau. nih.gov
Future research must delve deeper into the specific molecular switches and signaling pathways that govern the expression of the LOL cluster. Key questions remain regarding the transcription factors that bind to regulatory elements within the LOL gene promoters and how their activity is modulated. While some common transcriptional binding sites have been identified, the overarching regulatory hierarchy is not fully understood. nih.gov
Furthermore, the regulation of loline production appears to differ depending on the nature of the symbiotic relationship. In some associations, the availability of precursor amino acids supplied by the host plant seems to be the limiting factor for loline accumulation in vegetative tissues. nih.gov In others, particularly those involving sexually reproducing Epichloë species, the regulation of LOL gene expression is the more dominant control mechanism. nih.gov Understanding these different regulatory strategies is crucial. Additionally, the observation that methyl jasmonate, a plant signaling molecule typically associated with insect predation, can decrease the expression of LOL genes presents a regulatory puzzle that warrants further investigation. wikipedia.org
Comprehensive Understanding of Molecular Mechanisms of Ecological Action
Loline alkaloids, including N-acetylloline (NAL) and N-formylloline (NFL), exhibit potent insecticidal and deterrent activities against a wide array of insects, spanning orders such as Hemiptera, Coleoptera, and Lepidoptera. wikipedia.orgwikiwand.com The bioactivity is known to vary based on the substituent at the C-1 amine position, with acylated and formylated derivatives often showing high toxicity. wikipedia.orgnih.gov While the ecological effect is well-documented, the precise molecular mechanism of action remains largely unknown. wikipedia.orgwikiwand.com
It is hypothesized that lolines may act as neurotoxins in insects, but the specific target sites have not been definitively identified. wikipedia.orgwikiwand.com Future studies should focus on identifying the protein receptors, ion channels, or enzymes that lolines interact with to exert their toxic effects. Techniques such as radioligand binding assays, electrophysiology on insect neurons, and affinity chromatography could be employed to pinpoint the molecular targets. For instance, studies on other plant alkaloids have successfully implicated targets like the GABA receptor in their insecticidal action, providing a potential avenue for investigation. nih.gov
The ecological action of lolines also extends to other organisms, such as nematodes. A combination of NAL and NFL has been shown to be nematicidal to the plant-parasitic nematode Pratylenchylus scribneri. mdpi.com Research is needed to understand the mechanism of this anthelmintic activity and to explore its potential application in managing nematode pests in agriculture.
| Loline Derivative | Target Organism Type | Observed Effect | Reported Concentration for Effect |
|---|---|---|---|
| N-formylloline & N-acetylloline | Insects (Aphids, Milkweed Bugs) | Insecticidal | LC50: 1-20 µg/mL |
| N-formylloline & N-acetylloline | Insects (Horn Flies) | Antifeedant & Repellent | 0.25 - 1.0 µg/µL |
| N-formylloline & N-acetylloline | Nematodes (Pratylenchus scribneri) | Nematicidal | 100 - 250 µg/mL |
| Loline Extract | Nematodes (Trichostrongylus colubriformis) | Inhibition of Egg Hatching & Larval Motility | Not specified |
Exploration of Loline Alkaloid Diversity and Function in Understudied Symbiotic Systems
The diversity of loline alkaloid profiles is largely determined by the genetic makeup of the fungal endophyte. nih.gov Strains possessing the complete 11-gene LOL cluster can produce a range of lolines, including N-formylloline. nih.gov The absence or mutation of late-pathway genes, such as lolN, lolM, and lolP, leads to the accumulation of different intermediates, like N-acetylnorloline (NANL). nih.govplos.org This genetic variability across different Epichloë species and strains results in a wide array of chemical phenotypes in nature. nih.gov
While the grass-Epichloë symbiosis is the most studied source of lolines, these alkaloids are not exclusive to this system. They have also been identified in entirely different plant families, such as Adenocarpus species (Fabaceae) and Argyreia mollis (Convolvulaceae). wikipedia.orgfao.orgnih.gov These discoveries suggest either an independent evolution of the biosynthetic pathway or horizontal gene transfer events. Future research should focus on identifying and characterizing the biosynthetic gene clusters in these understudied species. Comparative genomics between these distant plant lineages and the Epichloë fungi could provide profound insights into the evolutionary history and diversification of this important class of alkaloids.
Furthermore, the ecological role of lolines in these non-grass systems is completely unexplored. Investigating the interactions between loline-producing Adenocarpus or Argyreia plants and their local herbivores could reveal novel ecological functions and selective pressures that have shaped the evolution of loline production.
Prospects for Biosynthetic Engineering and Rational Design for Enhanced Production or Novel Analogues
Advances in understanding the loline biosynthetic pathway have opened the door for metabolic engineering. plos.orgacs.org The functions of several key LOL genes are now established. For example, lolO is responsible for the critical ether-bridge formation, while lolN (deacetylase), lolM (methyltransferase), and lolP (cytochrome P450) are involved in the diversification steps that convert N-acetylnorloline to other loline derivatives. plos.orgacs.org
Q & A
Q. What are the key structural features and spectroscopic characterization methods for 5,6-dehydro-N-acetyl-loline?
The compound has a pyrrolizidine backbone with a 5,6-dehydro group and an N-acetyl modification. Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy, including H and C NMR, to resolve stereochemistry and substitution patterns. Mass spectrometry (MS) and gas chromatography (GC)-MS are used for molecular weight confirmation and purity analysis. Reference data from NIST Standard Reference Database 69 provides foundational molecular details (e.g., CHNO, MW 154.21) . Synthetic studies further validate spectral assignments using Sharpless epoxidation and Grubbs metathesis intermediates .
Q. How can loline alkaloid concentrations be quantified in plant-fungal symbioses?
Tissue-specific extraction protocols (e.g., vegetative vs. reproductive tissues) followed by capillary GC-MS or GC-MS/MS are recommended. For example, Lolium pratense shows 13.4-fold higher loline concentrations in reproductive tissues compared to L. multiflorum. Below-ground tissues require homogenization in acidic methanol, while above-ground tissues are lyophilized before analysis. Statistical rigor (e.g., t-tests for interspecies comparisons) is critical for ecological interpretations .
Q. What experimental approaches identify genes involved in loline alkaloid biosynthesis?
RNA-interference (RNAi) silencing of candidate genes (e.g., LolC, LolM, LolN) in endophytic fungi, coupled with HPLC-MS metabolite profiling, confirms biosynthetic roles. Bioinformatic analysis of fungal gene clusters (e.g., 11-gene clusters in Acremonium spp.) identifies enzymes like homoserine/proline condensers. Host-endophyte cross-inoculation studies (e.g., inserting tall fescue endophytes into ryegrass) reveal host-specific regulation of alkaloid diversification .
Advanced Research Questions
Q. How can synthetic routes like Sharpless epoxidation and Grubbs metathesis optimize loline alkaloid synthesis?
A 10-step asymmetric synthesis employs Sharpless epoxidation for stereochemical control and Grubbs metathesis to construct the eight-membered carbamate ring. Transannular aminobromination converts intermediates into bromopyrrolizidines, achieving >90% stereoselectivity. This method scales to produce gram quantities for bioactivity assays .
Q. What strategies resolve contradictions in receptor-binding studies of loline alkaloids?
Studies showing D2 dopamine receptor agonism (e.g., dose-dependent prolactin suppression) conflict with others reporting no affinity. To address this, use competitive receptor-binding assays with radiolabeled ligands (e.g., H-spiperone for D2 receptors) across multiple cell lines (e.g., rat striatal membranes). Control for alkaloid purity and matrix effects from plant extracts, which may contain synergists like ergot alkaloids .
Q. Why do tissue-specific loline concentrations vary among Lolium species, and how does this impact ecological studies?
L. pratense accumulates 7.5-fold higher lolines in reproductive tissues than L. arundinaceum, likely due to fungal gene expression gradients. Design field studies comparing herbivore deterrence (e.g., aphid mortality) across tissues. Metabolomic profiling of symbiotic vs. aposymbiotic plants clarifies the role of endophyte localization in alkaloid partitioning .
Q. How should bioactivity assays for 5,6-dehydro-N-acetyl-loline be designed to ensure reproducibility?
Test gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria at 250 µg/mL with DMSO solvent controls. Use growth curve analysis (OD) over 24 hours. Negative results (e.g., no growth inhibition) should be validated via LC-MS to confirm compound stability under assay conditions .
Q. What genetic factors explain the absence of lolines in some endophyte-host systems?
Transfer Epichloë spp. from loline-producing hosts (e.g., tall fescue) to non-producing hosts (e.g., perennial ryegrass) reveals host-specific activation of LOL gene clusters. CRISPR-Cas9 knockout of LolN in fungal genomes abolishes N-methyl loline production, confirming host enzymatic contributions to alkaloid diversification .
Q. How do loline alkaloids interact with insect physiology to confer plant resistance?
High concentrations (800–1600 µg/g) reduce growth in Argentine stem weevil via chitin synthase inhibition. Use insect bioassays with artificial diets spiked with purified lolines. Compare mortality rates and larval development stages across concentrations. Synergistic effects with peramine alkaloids should be quantified using factorial experimental designs .
Q. What analytical pitfalls arise when quantifying lolines in complex plant matrices?
Co-eluting plant metabolites (e.g., flavonoids) can interfere with GC-MS detection. Mitigate this by employing tandem MS (MS/MS) with selective reaction monitoring (SRM) for key ions (e.g., m/z 154 → 137 for 5,6-dehydro-N-acetyl-loline). Validate methods using spike-recovery experiments in representative matrices (e.g., tall fescue forage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
